molecular formula C13H23NO B2855932 1-Cycloheptylpiperidine-4-carbaldehyde CAS No. 1556302-09-0

1-Cycloheptylpiperidine-4-carbaldehyde

Cat. No.: B2855932
CAS No.: 1556302-09-0
M. Wt: 209.333
InChI Key: DWABVMILWLARHD-UHFFFAOYSA-N
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Description

1-Cycloheptylpiperidine-4-carbaldehyde is a chemical compound with the molecular formula C13H21NO. It is a piperidine derivative featuring a cycloheptyl group attached to the nitrogen atom and an aldehyde group at the 4-position of the piperidine ring. This compound is utilized in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptylpiperidine-4-carbaldehyde typically involves the reaction of cycloheptylamine with piperidine-4-carboxaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed:

    Oxidation: Formation of 1-Cycloheptylpiperidine-4-carboxylic acid.

    Reduction: Formation of 1-Cycloheptylpiperidine-4-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-Cycloheptylpiperidine-4-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and bioactive compounds.

    Biology: In the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing a nitrogen atom, used as a building block in organic synthesis.

    Cycloheptylamine: A seven-membered ring containing a nitrogen atom, used in the synthesis of various organic compounds.

    Pyrrolidine: A five-membered ring containing a nitrogen atom, known for its use in medicinal chemistry.

Uniqueness: 1-Cycloheptylpiperidine-4-carbaldehyde is unique due to the presence of both a cycloheptyl group and an aldehyde group on the piperidine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

1-cycloheptylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-11-12-7-9-14(10-8-12)13-5-3-1-2-4-6-13/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWABVMILWLARHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556302-09-0
Record name 1-cycloheptylpiperidine-4-carbaldehyde
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